molecular formula C15H8F2O3 B12884305 Benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- CAS No. 835595-08-9

Benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)-

Cat. No.: B12884305
CAS No.: 835595-08-9
M. Wt: 274.22 g/mol
InChI Key: FKRWZDXQFKTHKL-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- is a compound that belongs to the class of polyfluorinated benzoic acids. . The presence of the benzofuran ring and the difluoro substituents imparts distinct characteristics to this compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with optimized reaction conditions for scalability. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)-.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- involves its interaction with specific molecular targets and pathways. The benzofuran ring and difluoro substituents contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- is unique due to the presence of both the benzofuran ring and the difluoro substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features differentiate it from other similar compounds, providing unique reactivity and potential biological activities.

Properties

CAS No.

835595-08-9

Molecular Formula

C15H8F2O3

Molecular Weight

274.22 g/mol

IUPAC Name

3-(5,6-difluoro-1-benzofuran-2-yl)benzoic acid

InChI

InChI=1S/C15H8F2O3/c16-11-5-10-6-13(20-14(10)7-12(11)17)8-2-1-3-9(4-8)15(18)19/h1-7H,(H,18,19)

InChI Key

FKRWZDXQFKTHKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC3=CC(=C(C=C3O2)F)F

Origin of Product

United States

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